molecular formula C11H14O3 B071332 [3-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 163164-08-7

[3-(1,3-Dioxan-2-yl)phenyl]methanol

Cat. No. B071332
CAS RN: 163164-08-7
M. Wt: 194.23 g/mol
InChI Key: HORPKZDGZYMCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1,3-Dioxan-2-yl)phenyl]methanol, also known as DMDO, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO is a versatile reagent that can be used for various chemical reactions, including oxidation, epoxidation, and cyclization. In

Mechanism of Action

[3-(1,3-Dioxan-2-yl)phenyl]methanol acts as a strong oxidant, which enables it to participate in various chemical reactions. The mechanism of action of [3-(1,3-Dioxan-2-yl)phenyl]methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an epoxide or other cyclic compound. The reaction mechanism is believed to involve a radical intermediate, which is formed by the abstraction of a hydrogen atom from the substrate by [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Biochemical and Physiological Effects:
[3-(1,3-Dioxan-2-yl)phenyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidant and can cause oxidative stress in cells. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been shown to induce DNA damage in human cells, which suggests that it may have genotoxic effects.

Advantages and Limitations for Lab Experiments

[3-(1,3-Dioxan-2-yl)phenyl]methanol has several advantages for lab experiments, including its high reactivity and selectivity. [3-(1,3-Dioxan-2-yl)phenyl]methanol can be used in mild conditions, which makes it a suitable reagent for sensitive substrates. However, [3-(1,3-Dioxan-2-yl)phenyl]methanol is also highly reactive, which can lead to side reactions and the formation of unwanted products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol is a hazardous reagent and requires careful handling and disposal.

Future Directions

For the application of [3-(1,3-Dioxan-2-yl)phenyl]methanol in scientific research include the synthesis of chiral epoxides, the development of new catalytic systems, and the use of [3-(1,3-Dioxan-2-yl)phenyl]methanol in the synthesis of natural products and other complex molecules.

Synthesis Methods

[3-(1,3-Dioxan-2-yl)phenyl]methanol can be synthesized by the reaction of 3-(2-bromoethyl)phenol with paraformaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using a strong oxidant such as m-chloroperbenzoic acid to yield [3-(1,3-Dioxan-2-yl)phenyl]methanol.

Scientific Research Applications

[3-(1,3-Dioxan-2-yl)phenyl]methanol has been extensively used in scientific research for various applications. One of the most significant applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol is in the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. [3-(1,3-Dioxan-2-yl)phenyl]methanol has also been used in the synthesis of lactones, which are important building blocks for the synthesis of natural products. Additionally, [3-(1,3-Dioxan-2-yl)phenyl]methanol has been used in the synthesis of cyclic ethers, which are important intermediates in the production of polymers.

properties

CAS RN

163164-08-7

Product Name

[3-(1,3-Dioxan-2-yl)phenyl]methanol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[3-(1,3-dioxan-2-yl)phenyl]methanol

InChI

InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2

InChI Key

HORPKZDGZYMCSW-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=CC=CC(=C2)CO

Canonical SMILES

C1COC(OC1)C2=CC=CC(=C2)CO

synonyms

Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI)

Origin of Product

United States

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